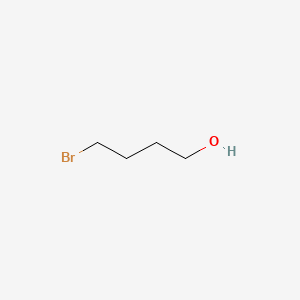

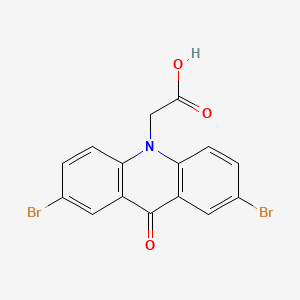

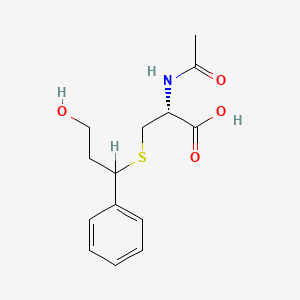

![molecular formula C6H13NO8S B1194579 [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate CAS No. 76330-20-6](/img/structure/B1194579.png)

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound appears to be a derivative of a hexose sugar, modified with an amino group and a sulfate group. Such modifications are significant in biochemistry and pharmaceutical sciences, as they can alter the physical, chemical, and biological properties of the original molecule.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from a suitable sugar derivative or a related precursor. For example, the synthesis of complex molecules can include the formation of cyclic sulfates from diols, indicating a potential pathway for introducing sulfate groups into the molecule (Kemp, Bao, & Pedersen, 1996).

Molecular Structure Analysis

The molecular structure of compounds containing amino, hydroxy, and sulfate groups is characterized by the presence of multiple functional groups capable of forming hydrogen bonds, which can significantly influence the compound's three-dimensional structure and its interactions with other molecules. For instance, studies on similar compounds highlight the importance of hydrogen bonding in stabilizing their crystal structures (Hemamalini, Muthiah, Rychlewska, & Plutecka, 2005).

科学的研究の応用

Synthesis and Structure Revision : The compound has been utilized in the synthesis and structure revision of natural products. For instance, Tezuka et al. (1997) synthesized musclides from L-leucine, showcasing the compound's relevance in natural product synthesis and structure determination (Tezuka et al., 1997).

Enantioselective Synthesis : Alonso et al. (2005) described the enantioselective synthesis of a related compound, emphasizing the significance of such compounds in developing chiral, pharmacologically active agents (Alonso et al., 2005).

Study of Solubilities : Gong et al. (2012) investigated the solubilities of related saccharides in ethanol-water solutions, highlighting the compound's importance in understanding solubility and crystallization processes (Gong et al., 2012).

Asymmetric Hydrogenation Studies : Blandin et al. (1999) explored the asymmetric hydrogenation of related compounds, demonstrating the compound's role in stereochemistry and catalysis research (Blandin et al., 1999).

Crystal Structure Analysis : Jasinski et al. (2009) examined the crystal structure of a related compound, indicating the relevance of such compounds in crystallography and molecular structure analysis (Jasinski et al., 2009).

Biological Activity Research : The compound's framework has been investigated for its impact on biological activity, as seen in research on chromeno pyrimidinone derivatives (Banothu et al., 2012) and glycosaminoglycan-related monosaccharides (Ojala et al., 1995) (Banothu et al., 2012)(Ojala et al., 1995).

Catalysis and Reaction Mechanism Studies : Research on metal hydrogen sulfates as catalysts (Niknam et al., 2007) and sulfonation reactions (Cerfontain et al., 2010) shows the compound's significance in understanding catalytic processes and reaction mechanisms (Niknam et al., 2007)(Cerfontain et al., 2010).

Medicinal Chemistry and Drug Development : The compound has been instrumental in the development of new drugs and understanding their properties, such as in the synthesis of enantiopure amino acids and their derivatives (Makino et al., 2009; Concellón et al., 2008) (Makino et al., 2009)(Concellón et al., 2008).

特性

IUPAC Name |

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3(1-8)6(15-16(12,13)14)5(11)4(10)2-9/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYKBDAKQXPXFV-SLPGGIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997694 |

Source

|

| Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate | |

CAS RN |

76330-20-6 |

Source

|

| Record name | Glucosamine 3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxy-3-O-sulfohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

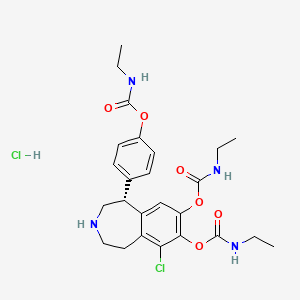

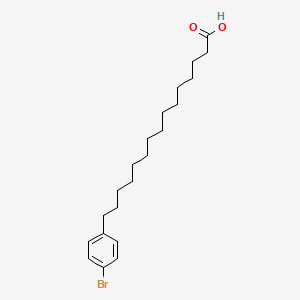

![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B1194502.png)

![N-(5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B1194513.png)